molecular formula C17H25N3O2S B12223065 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B12223065
M. Wt: 335.5 g/mol
InChI Key: PILKNADUTLLYHT-UHFFFAOYSA-N
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Description

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a diazepane ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the formation of the thiolane ring, followed by the construction of the diazepane ring, and finally the benzoxazole ring. Each step requires specific reagents and conditions:

    Formation of Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol compound under acidic or basic conditions.

    Construction of Diazepane Ring: The diazepane ring can be synthesized by reacting a diamine with a suitable dihalide or through cyclization reactions involving amines and carbonyl compounds.

    Synthesis of Benzoxazole Ring: The benzoxazole ring is typically formed by the cyclization of an o-aminophenol with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique combination of rings and functional groups makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine
  • [3-(4-methyl-1,4-diazepan-1-yl)thiolan-3-yl]methanamine

Uniqueness

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its specific combination of a thiolane ring, a diazepane ring, and a benzoxazole ring. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C17H25N3O2S/c21-17(16-14-4-1-2-5-15(14)22-18-16)20-8-3-7-19(9-10-20)13-6-11-23-12-13/h13H,1-12H2

InChI Key

PILKNADUTLLYHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCN(CC3)C4CCSC4

Origin of Product

United States

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